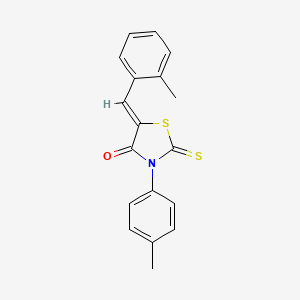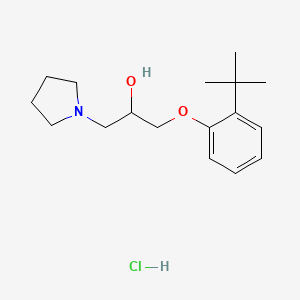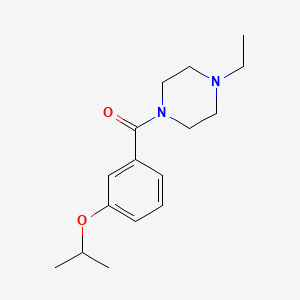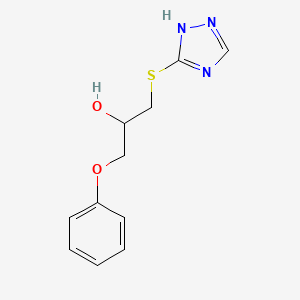![molecular formula C19H21N5O2 B4988375 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOP and has been synthesized using different methods.
作用机制
The mechanism of action of PPOP is still under investigation. However, studies have shown that PPOP can bind to various proteins and enzymes, which may be responsible for its therapeutic effects. PPOP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. This inhibition may be responsible for PPOP's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit various biochemical and physiological effects. Studies have shown that PPOP can induce apoptosis in cancer cells, which may be responsible for its potential use in cancer therapy. PPOP has also been shown to inhibit the aggregation of amyloid beta, which is a protein that is associated with the development of Alzheimer's disease.
实验室实验的优点和局限性
PPOP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. PPOP also exhibits significant activity against various diseases, which makes it a promising compound for drug discovery. However, PPOP also has some limitations. It has poor solubility in water, which may limit its use in biological assays.
未来方向
There are several future directions for PPOP research. One potential direction is to investigate the therapeutic potential of PPOP in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop new synthetic methods for PPOP that can improve its solubility in water. Additionally, PPOP can be modified to improve its activity and selectivity against specific targets. Overall, PPOP is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成方法
The synthesis of PPOP can be achieved using different methods. One of the most common methods involves the reaction of 4-(4-pyridinyl)piperazine with 3-(chloromethyl)-1,2,4-oxadiazole in the presence of a base. This reaction results in the formation of intermediate 1-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine, which is then treated with sodium phenoxide to obtain PPOP.
科学研究应用
PPOP has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PPOP is in drug discovery. PPOP has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPOP has also been studied for its potential use as a fluorescent probe in biological imaging.
属性
IUPAC Name |
3-(phenoxymethyl)-5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-4-17(5-3-1)25-15-18-21-19(26-22-18)14-23-10-12-24(13-11-23)16-6-8-20-9-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPOXTGTPPMTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)COC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)

![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)

![6-amino-4-(2-chlorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4988354.png)



![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)